N-[2-(tetrazolidin-5-yl)phenyl]-5,6,7,8-tetrahydronaphthalen-1-amine
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Overview
Description
N-[2-(tetrazolidin-5-yl)phenyl]-5,6,7,8-tetrahydronaphthalen-1-amine is a complex organic compound that features a tetrazole ring and a tetrahydronaphthalene moiety
Preparation Methods
The synthesis of N-[2-(tetrazolidin-5-yl)phenyl]-5,6,7,8-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common method includes the formation of the tetrazole ring through a [3+2] cycloaddition reaction between an azide and a nitrile. The tetrahydronaphthalene moiety can be introduced via hydrogenation of naphthalene derivatives under catalytic conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
N-[2-(tetrazolidin-5-yl)phenyl]-5,6,7,8-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Cycloaddition: The tetrazole ring can participate in cycloaddition reactions with alkenes or alkynes under suitable conditions
Scientific Research Applications
N-[2-(tetrazolidin-5-yl)phenyl]-5,6,7,8-tetrahydronaphthalen-1-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a G protein-coupled receptor agonist, which could be useful in treating pain and inflammatory diseases.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: Its interactions with biological molecules are studied to understand its potential as a therapeutic agent
Mechanism of Action
The mechanism of action of N-[2-(tetrazolidin-5-yl)phenyl]-5,6,7,8-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as G protein-coupled receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to receptor sites and modulate their activity. This interaction can trigger various cellular pathways, leading to therapeutic effects .
Comparison with Similar Compounds
N-[2-(tetrazolidin-5-yl)phenyl]-5,6,7,8-tetrahydronaphthalen-1-amine can be compared with other tetrazole-containing compounds, such as:
N-[2-(1H-tetrazol-5-yl)phenyl]benzamide: Known for its potent G protein-coupled receptor agonistic activity.
1-(2H-tetrazol-5-yl)-5-nitraminotetrazole: Used in high-performance energetic materials due to its detonation properties.
5-phenyl-1,2,3,4-tetrazoles: Known for their stability and reactivity in various chemical reactions.
This compound stands out due to its unique combination of a tetrazole ring and a tetrahydronaphthalene moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H21N5 |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
N-[2-(tetrazolidin-5-yl)phenyl]-5,6,7,8-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C17H21N5/c1-2-8-13-12(6-1)7-5-11-15(13)18-16-10-4-3-9-14(16)17-19-21-22-20-17/h3-5,7,9-11,17-22H,1-2,6,8H2 |
InChI Key |
GJLQSNWEYOMHEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC3=CC=CC=C3C4NNNN4 |
Origin of Product |
United States |
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